molecular formula C17H16N2O B5538290 8-methoxy-2-methyl-N-phenylquinolin-4-amine

8-methoxy-2-methyl-N-phenylquinolin-4-amine

Cat. No.: B5538290
M. Wt: 264.32 g/mol
InChI Key: XRNFZTBDRPVWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-methyl-N-phenylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-methyl-N-phenylquinolin-4-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-methyl-N-phenylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

8-methoxy-2-methyl-N-phenylquinolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-2-methyl-N-phenylquinolin-4-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-2-methyl-N-phenylquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy and phenyl groups enhance its lipophilicity and ability to interact with biological targets .

Properties

IUPAC Name

8-methoxy-2-methyl-N-phenylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-11-15(19-13-7-4-3-5-8-13)14-9-6-10-16(20-2)17(14)18-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFZTBDRPVWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.